1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJNYWGLMWDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogous compounds, focusing on structural features, synthetic routes, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Urea Functionality: Both the target compound and Compound 18 utilize urea as a hydrogen-bond donor/acceptor. However, Compound 18’s triazine-piperidine framework likely confers stronger binding to kinase ATP pockets compared to the pyridazinone-based target compound .
Compound 18’s 2-oxaadamantyl group introduces steric bulk, which may improve selectivity but complicates synthesis and formulation .
Metabolic Stability :
- The cyclopropyl group in the target compound could reduce CYP450-mediated oxidation compared to Edaravone ’s phenyl group, which is prone to hydroxylation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea?
The synthesis typically involves multi-step reactions starting with functionalized intermediates. Key steps include:
- Chlorobenzyl precursor preparation : Halogenation of aniline derivatives (e.g., 4-chlorobenzylamine) followed by urea formation via reaction with isocyanates .
- Pyridazinone moiety introduction : Cyclopropane-substituted pyridazinone intermediates are synthesized through cyclocondensation reactions. Ethylenediamine linkers are used to connect the urea and pyridazinone groups .
- Optimization : Solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., triethylamine) improve yield (70–85%) and purity. Purification via column chromatography or recrystallization is critical .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : Use H/C NMR to verify urea NH peaks (~6.5–7.0 ppm) and pyridazinone carbonyl signals (~165–170 ppm). IR spectroscopy confirms C=O stretches (1680–1720 cm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H] at m/z 415.8) .
- Crystallography : Single-crystal X-ray diffraction resolves conformational details of the cyclopropane-pyridazinone linkage .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like PDE4 or kinases. Validate via enzyme inhibition assays (IC determination) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare results with control urea derivatives to assess specificity .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to evaluate half-life (t) and cytochrome P450 interactions .
Q. How should contradictions in reported biological activities be resolved?
- Dose-response validation : Replicate studies across multiple cell lines or animal models to rule out context-dependent effects.
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical functional groups .
- Data cross-referencing : Use public databases (ChEMBL, PubChem) to compare bioactivity data against similar pyridazinone-urea hybrids .
Q. What strategies optimize the compound’s stability for in vivo studies?
- pH stability profiling : Test degradation in buffers (pH 1–9) to identify labile bonds (e.g., urea linkage).
- Formulation : Use PEG-based nanoparticles or liposomes to enhance solubility and reduce hydrolysis .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Methodological Notes
- Contradiction analysis : Conflicting bioactivity data may arise from assay variability (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .
- SAR studies : Prioritize modifications to the pyridazinone’s cyclopropane group, as it influences steric hindrance and target binding .
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